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molecular formula C7H7BrO2S B8364609 2-Bromo-5-ethylthiophene-3-carboxylic acid

2-Bromo-5-ethylthiophene-3-carboxylic acid

Cat. No. B8364609
M. Wt: 235.10 g/mol
InChI Key: YMYZOZVNKZZZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362008B2

Procedure details

2-Bromo-5-ethyl-thiophene-3-carboxylic acid ethyl ester (0.7 g, 2.65 mmol) was dissolved in IMS (4 mL) and aqueous sodium hydroxide (1 M, 6 mL) was added. The reaction was heated to 140° C. using microwave irradiation for 10 minutes. Water (5 mL) was added and the white precipitate formed was isolated by filtration, washed with water and then dried under vacuum to give the title compound (0.44 g). 1H NMR (400 MHz, CHCl3-d): δ 7.1 (s, 1H), 2.7 (q, 2H), 1.25 (t, 3H).
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[S:8][C:7]=1[Br:13])=[O:5])C.[OH-].[Na+]>O>[Br:13][C:7]1[S:8][C:9]([CH2:11][CH3:12])=[CH:10][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC(=C1)CC)Br
Name
IMS
Quantity
4 mL
Type
solvent
Smiles
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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